Benzyl 2-(6-chloropyridin-3-yl)pyrrolidine-1-carboxylate
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Overview
Description
Benzyl 2-(6-chloropyridin-3-yl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C17H17ClN2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a benzyl ester group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(6-chloropyridin-3-yl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chloropyridinyl Group: The 6-chloropyridin-3-yl group can be introduced via a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the pyrrolidine ring with benzyl alcohol to form the benzyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(6-chloropyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Benzyl 2-(6-chloropyridin-3-yl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl 2-(6-chloropyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2,5-diones and prolinol share structural similarities with Benzyl 2-(6-chloropyridin-3-yl)pyrrolidine-1-carboxylate.
Piperidine Derivatives: Piperidine-containing compounds also exhibit similar chemical properties and applications.
Uniqueness
This compound is unique due to the presence of the 6-chloropyridin-3-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H17ClN2O2 |
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Molecular Weight |
316.8 g/mol |
IUPAC Name |
benzyl 2-(6-chloropyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H17ClN2O2/c18-16-9-8-14(11-19-16)15-7-4-10-20(15)17(21)22-12-13-5-2-1-3-6-13/h1-3,5-6,8-9,11,15H,4,7,10,12H2 |
InChI Key |
RIWIVHNNKOBVHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=CN=C(C=C3)Cl |
Origin of Product |
United States |
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